![molecular formula C12H15ClO4 B14390271 Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol CAS No. 89414-49-3](/img/structure/B14390271.png)
Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol is a complex organic compound that combines the properties of acetic acid with a substituted phenylmethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol typically involves multiple steps, starting with the preparation of the substituted phenylmethanol. This can be achieved through the chlorination of a suitable precursor, followed by methoxylation. The final step involves the esterification of the phenylmethanol derivative with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process. The use of high-purity reagents and solvents is crucial to obtain a product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chlorovinyl group to an ethyl group, altering the compound’s properties.
Substitution: The chlorine atom in the chlorovinyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of 2-(1-chloroethenyl)-5-methoxybenzaldehyde or 2-(1-chloroethenyl)-5-methoxybenzoic acid.
Reduction: Formation of 2-(1-ethenyl)-5-methoxyphenylmethanol.
Substitution: Formation of 2-(1-hydroxyethenyl)-5-methoxyphenylmethanol or 2-(1-aminoethenyl)-5-methoxyphenylmethanol.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol involves its interaction with various molecular targets. The compound’s reactive groups can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This interaction can affect cellular pathways and processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;[2-(1-bromoethenyl)-5-methoxyphenyl]methanol: Similar structure but with a bromine atom instead of chlorine.
Acetic acid;[2-(1-chloroethenyl)-5-ethoxyphenyl]methanol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of a chlorovinyl group and a methoxyphenylmethanol moiety in acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol provides distinct chemical reactivity and potential applications that are not observed in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89414-49-3 |
|---|---|
Molekularformel |
C12H15ClO4 |
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C10H11ClO2.C2H4O2/c1-7(11)10-4-3-9(13-2)5-8(10)6-12;1-2(3)4/h3-5,12H,1,6H2,2H3;1H3,(H,3,4) |
InChI-Schlüssel |
XFPLVCZPJBKGAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC(=C(C=C1)C(=C)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
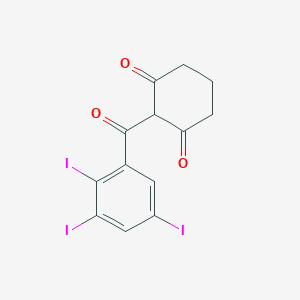
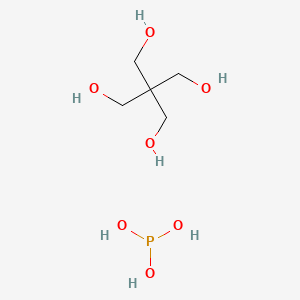
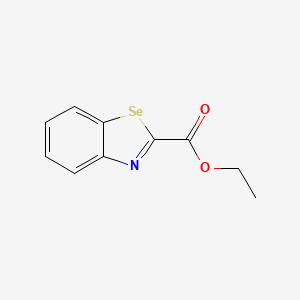

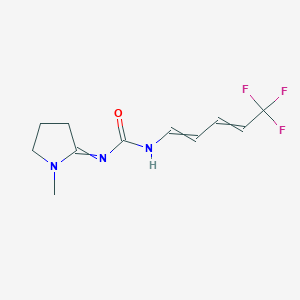
![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
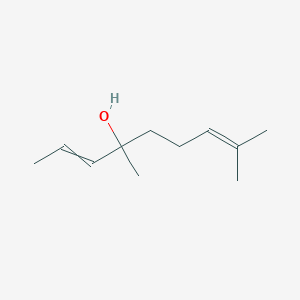

![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)


![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)

